EthanediaMide iMpurity A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

EthanediaMide iMpurity A (CAS 1210348-34-7) is a compound commonly used in chemical research and development. It has a chemical formula of C2H6N2O and is known for its unique properties. This compound is often used as a reference standard in analytical testing and quality control processes . It is important to handle this compound with care due to potential hazards associated with its use .

Preparation Methods

EthanediaMide iMpurity A can be synthesized through various synthetic routes. One common method involves the reaction of tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate with oxalic acid . The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and a temperature range of 2-8°C . Industrial production methods often involve large-scale synthesis using similar reaction conditions to ensure the purity and yield of the compound .

Chemical Reactions Analysis

EthanediaMide iMpurity A undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

EthanediaMide iMpurity A has a wide range of scientific research applications:

Mechanism of Action

it is known to interact with specific molecular targets and pathways involved in its biological effects . Further research is needed to elucidate the detailed mechanism by which this compound exerts its effects.

Comparison with Similar Compounds

EthanediaMide iMpurity A is similar to other compounds used as pharmaceutical intermediates, such as:

Edoxaban impurity A: Used in the synthesis of Edoxaban, a factor Xa inhibitor.

tert-Butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate oxalate: Another intermediate used in pharmaceutical synthesis.

What sets this compound apart is its specific use as a reference standard in analytical testing and its unique chemical properties .

Biological Activity

EthanediaMide Impurity A, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and the mechanisms through which it exerts its effects, supported by relevant data tables and case studies.

Structural Characteristics

This compound features an ethanediamide backbone, which is pivotal for its biological reactivity. The compound is characterized by the presence of distinct functional groups, including:

- Chlorophenyl group

- Tetrahydroisoquinoline moiety

- Thiophene ring

These structural components contribute to its diverse chemical properties and potential therapeutic effects, particularly in neuroprotection and anticancer activity.

Research indicates that this compound interacts with specific molecular targets such as enzymes and receptors, influencing critical signaling pathways including:

- MAPK/ERK pathway

- PI3K/Akt pathway

These interactions suggest a role in regulating cellular processes like apoptosis and cell proliferation. Molecular dynamics simulations have shown that the compound primarily engages target proteins through hydrophobic contacts, with limited hydrogen bonding.

Case Studies

- Neuroprotective Effects : In vitro studies have demonstrated that this compound exhibits neuroprotective properties by modulating neuroinflammatory responses. This effect is attributed to its ability to inhibit pro-inflammatory cytokines, thereby protecting neuronal cells from oxidative stress.

- Anticancer Activity : Another study highlighted the compound's potential in cancer therapy. It was found to induce apoptosis in various cancer cell lines through the activation of caspase pathways. The compound's efficacy was particularly notable against breast and lung cancer cells.

Synthesis and Analytical Techniques

The synthesis of this compound typically involves multi-step reactions that allow for the careful construction of its molecular architecture. Analytical techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) are employed to characterize the compound and confirm its purity .

Synthesis Route Overview

| Step | Description |

|---|---|

| 1 | Initial formation of the ethanediamide backbone |

| 2 | Introduction of the chlorophenyl group |

| 3 | Addition of the tetrahydroisoquinoline moiety |

| 4 | Incorporation of the thiophene ring |

Biological Activity Summary

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Ethanediamide backbone with chlorophenyl, tetrahydroisoquinoline, thiophene | Neuroprotective, anticancer effects |

Mechanistic Insights

| Pathway | Effect | Mechanism |

|---|---|---|

| MAPK/ERK | Cell proliferation inhibition | Modulation of signaling pathways |

| PI3K/Akt | Apoptosis induction | Activation of caspases |

Properties

IUPAC Name |

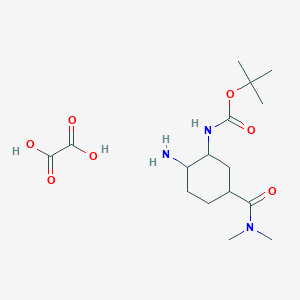

tert-butyl N-[2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O3.C2H2O4/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5;3-1(4)2(5)6/h9-11H,6-8,15H2,1-5H3,(H,16,19);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IERZZGXDUZIMSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(CCC1N)C(=O)N(C)C.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.